molecular formula C16H15BrN2O4 B11663119 5-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide

5-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide

Cat. No.: B11663119
M. Wt: 379.20 g/mol
InChI Key: AFARYZDHESVLRR-GIJQJNRQSA-N
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Description

5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

The synthesis of 5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 2-methoxybenzohydrazide. The reaction typically occurs under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the Schiff base .

Chemical Reactions Analysis

5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions that can be studied for their catalytic and electronic properties.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the hydroxy and methoxy groups contributes to its bioactivity.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and other interactions with target molecules, contributing to its efficacy .

Comparison with Similar Compounds

Similar compounds to 5-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxybenzohydrazide include:

Properties

Molecular Formula

C16H15BrN2O4

Molecular Weight

379.20 g/mol

IUPAC Name

5-bromo-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C16H15BrN2O4/c1-22-14-6-4-11(17)8-12(14)16(21)19-18-9-10-3-5-13(20)15(7-10)23-2/h3-9,20H,1-2H3,(H,19,21)/b18-9+

InChI Key

AFARYZDHESVLRR-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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